molecular formula C25H17N3O B381792 4-([1,1'-biphenyl]-4-yloxy)-2-(3-pyridinyl)quinazoline

4-([1,1'-biphenyl]-4-yloxy)-2-(3-pyridinyl)quinazoline

Katalognummer: B381792
Molekulargewicht: 375.4g/mol
InChI-Schlüssel: QYGANAPYCORJMJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-([1,1'-biphenyl]-4-yloxy)-2-(3-pyridinyl)quinazoline is a complex organic compound that features a quinazoline core substituted with biphenyl and pyridine groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-([1,1'-biphenyl]-4-yloxy)-2-(3-pyridinyl)quinazoline typically involves multi-step organic reactions. One common method includes the reaction of 4-bromobiphenyl with 3-pyridylboronic acid in the presence of a palladium catalyst to form the biphenyl-pyridine intermediate. This intermediate is then reacted with 2-aminobenzonitrile under specific conditions to yield the final quinazoline compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure the purity and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-([1,1'-biphenyl]-4-yloxy)-2-(3-pyridinyl)quinazoline can undergo various chemical reactions including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the quinazoline core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce partially hydrogenated derivatives.

Wissenschaftliche Forschungsanwendungen

4-([1,1'-biphenyl]-4-yloxy)-2-(3-pyridinyl)quinazoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in protein binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Wirkmechanismus

The mechanism by which 4-([1,1'-biphenyl]-4-yloxy)-2-(3-pyridinyl)quinazoline exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to certain proteins or enzymes, altering their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(4-Pyridinyl)benzonitrile
  • N4,N4’-di(pyridin-4-yl)-[1,1’-biphenyl]-4,4’-dicarboxamide

Uniqueness

4-([1,1'-biphenyl]-4-yloxy)-2-(3-pyridinyl)quinazoline is unique due to its specific substitution pattern and the presence of both biphenyl and pyridine groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various specialized applications.

Eigenschaften

Molekularformel

C25H17N3O

Molekulargewicht

375.4g/mol

IUPAC-Name

4-(4-phenylphenoxy)-2-pyridin-3-ylquinazoline

InChI

InChI=1S/C25H17N3O/c1-2-7-18(8-3-1)19-12-14-21(15-13-19)29-25-22-10-4-5-11-23(22)27-24(28-25)20-9-6-16-26-17-20/h1-17H

InChI-Schlüssel

QYGANAPYCORJMJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=NC(=NC4=CC=CC=C43)C5=CN=CC=C5

Kanonische SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=NC(=NC4=CC=CC=C43)C5=CN=CC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.